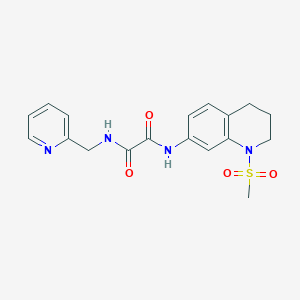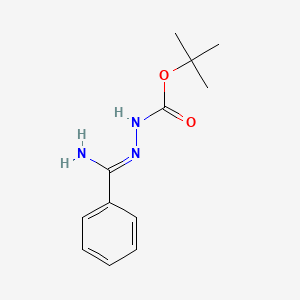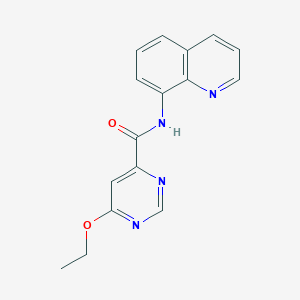
3-(4-(methylsulfonyl)phenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including a methylsulfonyl group, a phenyl group, a 1,2,3-triazole ring, and an azetidine ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring and azetidine ring are both heterocycles, which can have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the phenyl groups, and the nitrogen atoms in the 1,2,3-triazole and azetidine rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonyl group could impact its solubility .Scientific Research Applications
Selective COX-2 Inhibition and Cancer Therapy
A synthetic β-lactam-structured COX-2 inhibitor, with a structure similar to the compound , has shown effectiveness in inhibiting the proliferation of cancerous lymphoblasts isolated from patients diagnosed with acute lymphocytic leukemia (ALL) through inducing apoptosis but not affecting normal lymphocytes. This indicates potential applications in cancer therapy, particularly targeting COX-2 as a mechanism to induce cell death in cancerous cells while sparing healthy cells (Pirahmadi et al., 2015).
Antimicrobial Activity
Compounds with sulfonyl groups and structures incorporating azetidinone units have been evaluated for their antimicrobial properties. For example, novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety exhibited antimicrobial activities that exceeded the activity of reference drugs in some cases. This suggests that derivatives with one sulfonyl group can be potent against bacteria and fungi, highlighting their potential use in developing new antimicrobial agents (Alsaedi et al., 2019).
Biochemical and Pharmacological Research
Sulfonyl aromatic alcohols have been identified as products formed by electrolysis of certain dyes, indicating their potential for biochemical applications and as intermediates in pharmacological research. Their properties, such as hydrophobicity/lipophilicity and toxicity, are areas of interest for further study (Elizalde-González et al., 2012).
Drug Metabolism and Pharmacokinetics
The use of biocatalysis for drug metabolism studies, as shown with a biaryl-bis-sulfonamide AMPA receptor potentiator, underscores the relevance of these compounds in understanding the metabolic pathways and pharmacokinetics of new drug candidates. This approach facilitates the production of mammalian metabolites in sufficient amounts for structural characterization, supporting drug development processes (Zmijewski et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-31(28,29)21-10-7-17(8-11-21)9-12-22(27)25-14-19(15-25)26-13-18(23-24-26)16-30-20-5-3-2-4-6-20/h2-8,10-11,13,19H,9,12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZAVPZGFAFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine](/img/structure/B2429207.png)


![N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2429210.png)


![3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2429218.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2429219.png)

![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine](/img/structure/B2429222.png)

